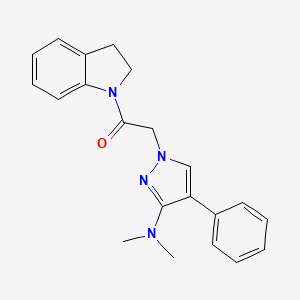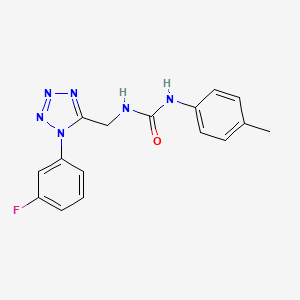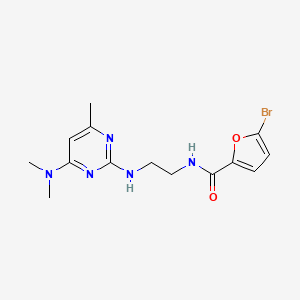
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPI, and it has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of DPI involves the inhibition of PKC through the binding of DPI to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cellular signaling pathways. Additionally, DPI has been shown to have some non-specific effects on cellular signaling, including the inhibition of calcium-dependent signaling pathways and the modulation of ion channels.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PKC signaling, DPI has been shown to inhibit the activity of other kinases, including mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). Additionally, DPI has been shown to inhibit the activity of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in phagocytic cells.
实验室实验的优点和局限性
One of the major advantages of DPI is its potency and selectivity as a PKC inhibitor. This makes it an ideal tool for studying the role of PKC in various cellular processes. Additionally, DPI is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the limitations of DPI is its non-specific effects on cellular signaling, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on DPI. One area of interest is the development of more selective PKC inhibitors that can be used to study the role of specific PKC isoforms in cellular signaling. Additionally, there is interest in the development of DPI analogs with improved pharmacokinetic properties, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, there is interest in the use of DPI as a tool for studying the role of ROS in cellular signaling, as well as the development of new inhibitors of NADPH oxidase for the treatment of inflammatory diseases.
合成方法
The synthesis of DPI involves the reaction of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and indoline in the presence of a base. This reaction leads to the formation of DPI as a yellow solid. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
科学研究应用
DPI has been used extensively in scientific research as a tool to study various signaling pathways. One of the most notable applications of DPI is its use as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by DPI has been shown to have a wide range of effects on cellular signaling, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-23(2)21-18(16-8-4-3-5-9-16)14-24(22-21)15-20(26)25-13-12-17-10-6-7-11-19(17)25/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGHFQDISMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)


![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)



![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)

![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)


![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2946019.png)
